molecular formula C12H24N2O B13633193 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one

1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one

Cat. No.: B13633193
M. Wt: 212.33 g/mol
InChI Key: LLSLAVQZNVKVJV-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one is a chemical compound offered for research and development purposes. This substance is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers specializing in pharmaceutical chemistry and organic synthesis may find this molecule of interest due to its complex structure, which features a piperidine ring—a common motif in medicinal chemistry . Piperidine derivatives are frequently explored in the development of bioactive molecules and pharmaceuticals . The presence of both amino and carbonyl functional groups in its structure makes it a potential candidate for use as a building block in chemical synthesis, enabling the creation of more complex compounds for structure-activity relationship (SAR) studies . Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-(3-amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one

InChI

InChI=1S/C12H24N2O/c1-8(2)10(4)12(15)14-6-5-9(3)11(13)7-14/h8-11H,5-7,13H2,1-4H3

InChI Key

LLSLAVQZNVKVJV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)C(C)C(C)C

Origin of Product

United States

Preparation Methods

N-Acylation Followed by Quaternization and Reduction

One common synthetic pathway starts with 3-Amino-4-methylpiperidine or its pyridine precursor:

  • Step 1: N-Acylation
    The amino group on the piperidine ring is acylated using an acid chloride or anhydride derivative of 2,3-dimethylbutanoic acid. This step introduces the butan-1-one moiety onto the nitrogen atom of the piperidine ring.

  • Step 2: Quaternization
    The acylated intermediate undergoes quaternization with benzyl halide (e.g., benzyl chloride or bromide) to form a quaternary ammonium salt. This step is critical for activating the molecule for subsequent reduction.

  • Step 3: Partial Reduction
    Sodium borohydride in methanol or aqueous media is used to partially reduce the quaternized intermediate, typically targeting the ketone or iminium functionalities to form an intermediate amine or alcohol.

  • Step 4: Hydrolysis
    Acidic hydrolysis of the reduced intermediate yields 1-Benzyl-4-methylpiperidin-3-one, a key precursor.

  • Step 5: Reductive Amination
    The final step involves reductive amination of the ketone group with methanolic methylamine in the presence of titanium (IV) isopropoxide as a catalyst, furnishing the target compound, 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one.

Alternative Multi-Step Organic Synthesis

Another approach emphasizes stepwise functionalization with careful control of reaction parameters:

  • Starting Material: 3-Amino-4-methylpiperidine or analogous piperidine derivatives.

  • Acylation: Reaction with 2,3-dimethylbutanoyl chloride under controlled temperature (0–5°C) in an inert solvent such as dichloromethane or tetrahydrofuran.

  • Purification: Isolation of the acylated intermediate via extraction and chromatography.

  • Reductive Amination: Subsequent reductive amination with methylamine under mild acidic conditions, using sodium cyanoborohydride or titanium isopropoxide as reducing agents.

  • Optimization: Adjusting solvent polarity, reaction time, and temperature to maximize yield and minimize side products.

This method requires precise monitoring of reaction progress via TLC or HPLC and characterization by NMR and mass spectrometry.

Reaction Conditions and Parameters

Step Reagents/Conditions Purpose Notes
N-Acylation 2,3-dimethylbutanoyl chloride, base (e.g., triethylamine), 0–5°C Introduce ketone moiety Low temperature controls side reactions
Quaternization Benzyl halide (chloride or bromide), solvent (e.g., acetonitrile) Formation of quaternary ammonium salt Facilitates reduction step
Reduction Sodium borohydride, methanol or water Partial reduction of intermediate Mild reducing agent
Hydrolysis Acidic conditions (e.g., HCl aqueous) Cleavage to ketone intermediate Controlled to avoid over-hydrolysis
Reductive Amination Methylamine (methanolic), Ti(IV) isopropoxide Formation of final amine product Catalyst improves yield and selectivity

Analytical Characterization

To confirm the successful synthesis and purity of this compound, the following techniques are employed:

Industrial Considerations

In industrial settings, the synthesis is optimized for:

  • Scalability: Use of continuous flow reactors or batch reactors with controlled temperature and mixing.

  • Catalyst Efficiency: Employing titanium (IV) isopropoxide or alternative catalysts to improve reductive amination efficiency.

  • Purification: Crystallization or preparative chromatography to obtain high-purity product.

  • Safety and Environmental Controls: Handling of amines and acid chlorides under inert atmosphere, waste treatment, and solvent recycling.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
N-Acylation + Quaternization + Reduction + Hydrolysis + Reductive Amination Multi-step, uses benzyl halide quaternization High selectivity, established protocol Multiple steps, requires careful control
Direct Acylation + Reductive Amination Fewer steps, direct functionalization Simpler, potentially higher throughput Requires precise condition optimization
Industrial Optimized Synthesis Use of catalysts, controlled reaction parameters Scalable, efficient, high purity Requires specialized equipment and safety measures

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analog 1: 1-[4-(4-Aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one (CAS 885270-98-4)
  • Key Differences: The piperidine ring in this analog is substituted with a 4-aminophenyl group at position 4 instead of a methyl group. The butan-1-one moiety is 3,3-dimethyl rather than 2,3-dimethyl.
  • Physicochemical Data: Molecular Formula: C₁₈H₂₇N₂O Molecular Weight: 287.42 g/mol (inferred from formula).
Parameter Target Compound Analog 1 (CAS 885270-98-4)
Piperidine Substitution 3-amino-4-methyl 4-aminophenyl
Butan-1-one Substitution 2,3-dimethyl 3,3-dimethyl
Molecular Weight ~254.35 g/mol* 287.42 g/mol
Safety Profile Unknown No acute hazards reported

*Estimated based on molecular formula C₁₃H₂₄N₂O.

2.2. Structural Analog 2: 1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one (CAS 1934837-31-6)
  • Key Differences: Replaces the piperidine ring with a smaller azetidine (4-membered ring). Lacks the amino and methyl substituents on the azetidine ring.
  • Physicochemical Data: Molecular Formula: C₉H₁₇NO Molecular Weight: 155.24 g/mol . Storage: Requires refrigeration (-20°C), indicating higher volatility or instability compared to piperidine derivatives.
Parameter Target Compound Analog 2 (CAS 1934837-31-6)
Ring System Piperidine Azetidine
Ring Substitution 3-amino-4-methyl Unsubstituted
Molecular Weight ~254.35 g/mol* 155.24 g/mol
2.3. Structural Analog 3: 1-(4-(3-(3-Methoxypyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one
  • Key Differences :
    • Incorporates a piperazine ring linked to a complex aromatic system (imidazo-pyridazine and methoxypyridine).
    • The butan-1-one group is 3,3-dimethyl.
  • Functional Implications :
    • The extended aromatic system likely enhances π-π stacking interactions, making this compound more suitable for targeting kinase domains or nucleic acids .
Parameter Target Compound Analog 3
Ring System Piperidine Piperazine + aromatic system
Bioactivity Unknown Kinase inhibition potential
Complexity Moderate High (polycyclic)

Critical Analysis of Structural Variations

  • The 3-amino-4-methyl substitution in the target compound may confer stereochemical specificity absent in unsubstituted analogs.
  • Butan-1-one Modifications :
    • 2,3-dimethyl substitution (target) vs. 3,3-dimethyl (Analogs 1 and 3) alters steric hindrance and electronic distribution, affecting solubility and metabolic stability.

Q & A

Q. What spectroscopic techniques are recommended to confirm the structural integrity of 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one?

To verify structural integrity, employ a combination of NMR spectroscopy (¹H and ¹³C) for elucidating proton and carbon environments, FT-IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For piperidine derivatives, 2D NMR techniques (COSY, HSQC) are critical for resolving overlapping signals in the aliphatic region. Comparative analysis with structurally analogous compounds, such as 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one (CAS 1488080-04-1), can validate assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Piperidine derivatives require stringent safety measures:

  • Personal protective equipment (PPE): Gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: In airtight containers, away from oxidizers and heat sources, as recommended for similar compounds like (3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one .
  • Emergency response: Immediate decontamination with water for skin/eye contact and medical consultation for ingestion, as outlined in safety data sheets for piperidine-based chemicals .

Q. What synthetic routes are feasible for synthesizing this compound?

While direct synthesis data for this compound is limited, analogous butanone derivatives (e.g., 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one) are synthesized via Friedel-Crafts acylation or nucleophilic substitution of pre-functionalized piperidine intermediates. A stepwise approach could involve:

Piperidine core modification: Introducing the 3-amino-4-methyl group via reductive amination or protecting-group strategies.

Acylation: Reacting the modified piperidine with 2,3-dimethylbutanoyl chloride.
Characterization at each step is essential to monitor regioselectivity and purity .

Advanced Research Questions

Q. How can discrepancies between experimental and computational conformational analyses be resolved?

Discrepancies often arise from force field limitations or solvent effects unaccounted for in simulations. To address this:

  • Hybrid methods: Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental data (X-ray crystallography or NMR NOE effects) to validate low-energy conformers.
  • Solvent modeling: Explicitly include solvent molecules in molecular dynamics (MD) simulations to mimic experimental conditions.
    Methodological inconsistencies, such as those observed in receptor-response modeling of structurally diverse compounds, highlight the need for iterative validation .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Challenges include:

  • Weak diffraction: Due to flexible alkyl/piperidine groups, leading to poor crystal quality. Use cryocooling (100 K) and high-intensity X-ray sources (synchrotron) to enhance data resolution.
  • Disorder: Methyl groups may exhibit rotational disorder. Refinement tools like SHELXL (via anisotropic displacement parameters) and TwinRotMat for twinned crystals can improve model accuracy .

Q. How can researchers design assays to evaluate the pharmacological potential of this compound?

Given its structural similarity to bioactive piperidine derivatives (e.g., 1-(2-Methylphenyl)piperidin-4-one), prioritize:

  • Target identification: Screen against G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) using radioligand binding assays or FRET-based enzymatic activity tests .
  • ADME profiling: Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell models .
  • Dose-response studies: Use iterative IC₅₀/EC₅₀ determinations to establish potency thresholds .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

  • Dynamic effects: Use variable-temperature NMR to probe conformational exchange broadening.
  • Advanced computational workflows: Apply ab initio molecular orbital (MO) methods for accurate chemical shift predictions, as demonstrated in hybrid receptor-odorant studies .
  • Cross-validation: Compare with structurally characterized analogs (e.g., 1-(4-methoxyphenyl)-3,3-dimethylbutan-1-one) to identify systematic errors .

Methodological Guidelines

  • Crystallography: Prioritize SHELXL for refinement and SIR97 for phase resolution in small-molecule studies .
  • Data contradiction: Adopt multi-method validation frameworks, integrating wet-lab and computational data .
  • Safety compliance: Align handling protocols with OSHA and ACS guidelines for amine-containing compounds .

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